[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid
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Overview
Description
[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring, connected through a boronic acid group.
Preparation Methods
The synthesis of [6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to introduce the boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly introduce the boronic acid group onto the pyridine ring.
Chemical Reactions Analysis
[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Common reagents used in these reactions include palladium catalysts, tetraalkoxydiborane, and dialkoxyhydroborane. Major products formed from these reactions include boronic esters, borates, and various substituted derivatives .
Scientific Research Applications
[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can inhibit certain enzymes or proteins, leading to therapeutic effects. The boronic acid group can form reversible covalent bonds with active site residues of target proteins, modulating their activity .
Comparison with Similar Compounds
[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole and pyridine ring but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar structure but differ in their reactivity and applications.
Properties
Molecular Formula |
C8H8BN3O2 |
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Molecular Weight |
188.98 g/mol |
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6,13-14H |
InChI Key |
PDYAJDWXLGCUNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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